Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Description
Properties
Molecular Formula |
C8H8N4O2 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H8N4O2/c1-5-3-4-9-8-10-6(7(13)14-2)11-12(5)8/h3-4H,1-2H3 |
InChI Key |
DPEPSSYHEMTMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC2=NC(=NN12)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Amino-1,2,4-Triazole Derivatives
The most widely reported method for synthesizing the triazolopyrimidine core involves cyclocondensation reactions. Ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1,3-diketones or β-keto esters under acidic or basic conditions to form the bicyclic scaffold. For example:
-
Reaction with 1-Phenylbutane-1,3-dione :
Heating ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in acetic acid at reflux yields ethyl 5-methyl-7-phenyl-[1,2,] triazolo[1,5-a]pyrimidine-2-carboxylate . Hydrolysis of the ethyl ester followed by methylation with methanol under acidic conditions produces the methyl ester derivative.Key Data :
Coupling Reactions with Preformed Carbonyl Chlorides
A two-step approach involves synthesizing the triazolopyrimidine-2-carbonyl chloride intermediate, followed by nucleophilic substitution with methanol:
-
Step 1: Chlorination of Carboxylic Acid :
7-Methyl- triazolo[1,5-a]pyrimidine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride . -
Step 2: Methanol Quenching :
The acyl chloride reacts with methanol in dichloromethane (CH₂Cl₂) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to yield the methyl ester .Key Data :
Microwave-Assisted One-Pot Synthesis
Recent advances utilize microwave irradiation to accelerate cyclocondensation and esterification in a single step:
-
Reagents :
Ethyl 5-amino-1,2,4-triazole-3-carboxylate, methyl acetoacetate, and acetic acid. -
Conditions :
Microwave irradiation at 150°C for 15–20 minutes .Key Data :
Regioselective Synthesis Using Ionic Liquids
Neutral ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) enhance regioselectivity in Biginelli-like multicomponent reactions :
-
Reagents :
3,5-Diamino-1,2,4-triazole, methyl acetoacetate, and aryl aldehydes. -
Conditions :
Reaction at 80°C for 4–6 hours in ionic liquid medium .Key Data :
Comparative Analysis of Synthetic Methods
Structural Characterization and Validation
Critical analytical data for methyl 7-methyl triazolo[1,5-a]pyrimidine-2-carboxylate:
-
¹H NMR (400 MHz, CDCl₃) :
δ 2.68 (s, 3H, CH₃), 3.96 (s, 3H, OCH₃), 6.92 (s, 1H, H-5), 8.21 (s, 1H, H-6) .
Challenges and Optimization Strategies
-
Regioselectivity Control :
Competing formation of 5-methyl-7-aryl isomers necessitates careful selection of reaction conditions . Ionic liquids or microwave irradiation improve selectivity . -
Ester Hydrolysis Risk :
Prolonged exposure to moisture during storage may hydrolyze the methyl ester to the carboxylic acid. Stabilization with desiccants is recommended .
Industrial-Scale Production Considerations
-
Cost Efficiency :
The carbonyl chloride coupling method is preferred for large-scale synthesis due to high yields and minimal byproducts . -
Environmental Impact :
Microwave and ionic liquid methods reduce solvent waste and energy consumption, aligning with green chemistry principles .
Emerging Applications and Derivatives
While beyond the scope of preparation methods, derivatives of this compound show promise as:
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Research indicates that Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate exhibits various biological activities:
- Anticancer Properties : Compounds in the triazolo[1,5-a]pyrimidine class have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. This compound specifically has demonstrated cytotoxic effects against several types of cancer cells.
- Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to interfere with key signaling pathways involved in cell survival and proliferation. For instance, it has been reported to inhibit the ERK signaling pathway, leading to reduced viability and increased apoptosis in cancer cells.
Study on Anticancer Activity
A pivotal study published in a peer-reviewed journal investigated the anticancer properties of this compound against various cancer cell lines. The findings revealed:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- IC50 Values :
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.6 | Induction of apoptosis |
| A549 | 12.3 | Cell cycle arrest |
| HCT116 | 9.8 | Inhibition of ERK signaling |
The study concluded that this compound could serve as a lead compound for further development into anticancer therapeutics.
Mechanistic Insights
Another investigation focused on elucidating the mechanism by which this compound induces apoptosis. Key findings included:
- ERK Pathway Inhibition : The compound significantly decreased phosphorylation levels of ERK1/2 and AKT proteins.
- Apoptotic Markers : Increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins were observed.
Mechanism of Action
The mechanism of action of Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Key Observations :
Antiviral and Antitumor Potential
Herbicidal Activity
- Sulfonamide derivatives (e.g., 8a–8f in ) show herbicidal efficacy against broadleaf weeds, while the methyl ester lacks direct herbicidal data but serves as a synthetic intermediate.
Biological Activity
Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound belonging to the class of triazolopyrimidines, which have garnered significant attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties, supported by case studies and research findings.
- Chemical Formula : CHNO
- Molecular Weight : 178.15 g/mol
- IUPAC Name : this compound
- PubChem CID : 3697061
Anticancer Activity
Recent studies have highlighted the potential of triazolopyrimidine derivatives as anticancer agents. For instance, a series of compounds including derivatives of [1,2,4]triazolo[1,5-a]pyrimidine were evaluated for their antiproliferative activities against various human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
Key Findings:
- Compound H12 exhibited significant antiproliferative effects with IC values of 9.47 μM against MGC-803, 9.58 μM against HCT-116, and 13.1 μM against MCF-7 cells. These values indicate a higher potency compared to the standard drug 5-Fluorouracil (5-Fu) .
- The mechanism of action involves the inhibition of the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival .
| Compound | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK inhibition |
| H12 | HCT-116 | 9.58 | ERK inhibition |
| H12 | MCF-7 | 13.1 | ERK inhibition |
Antibacterial Activity
Triazolopyrimidine derivatives have also shown promising antibacterial properties. The structure-function relationship indicates that modifications in the triazole and pyrimidine rings can enhance antibacterial efficacy.
Research Insights:
- A study demonstrated that certain triazolopyrimidine derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Antiviral Activity
The antiviral potential of triazolopyrimidine compounds has been explored in the context of influenza and other viral infections.
Case Study:
Q & A
Q. What are the common synthetic routes for Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. A standard approach involves reacting ethyl 5-amino-1,2,4-triazole-3-carboxylate with β-diketones (e.g., 1-phenylbutane-1,3-dione) in acetic acid under reflux, followed by regioselective methylation. Flash chromatography (CHCl₃/acetone, 9:1) is used to isolate isomers . Alternative protocols employ diethyl ethoxymethylenemalonate and aminotriazoles in glacial acetic acid, with reflux for 3 hours to form the triazolopyrimidine core .
Q. How is regioselectivity controlled during synthesis?
Regioselectivity depends on substituent positioning in the β-diketone precursor. For example, using 1-phenylbutane-1,3-dione yields two isomers: ethyl 5-methyl-7-phenyl- and ethyl 7-methyl-5-phenyl-triazolopyrimidine carboxylates. Steric and electronic effects of substituents dictate the dominant product. Separation is achieved via solvent-dependent chromatography .
Q. What purification techniques are effective for isolating Methyl 7-methyl derivatives?
Flash chromatography with chloroform/acetone (9:1) effectively separates isomers . For polar impurities, cold water washing and ethyl ether recrystallization are recommended after filtration .
Q. What analytical methods confirm structural identity?
Key techniques include:
- 1H/13C NMR : Differentiates isomers via chemical shifts (e.g., δ 8.87 ppm for aromatic protons in isomer 7a vs. δ 8.80 ppm in 8a) .
- Mass spectrometry (ESI) : Confirms molecular ions (e.g., m/z 436.2 [M+H]⁺ for cycloheptyl derivatives) .
- IR spectroscopy : Validates functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory spectral data be resolved for isomeric triazolopyrimidines?
Contradictions arise from overlapping NMR signals in closely related isomers. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves coupling patterns and carbon-proton correlations .
- X-ray crystallography : Provides unambiguous structural confirmation (e.g., bond lengths and angles in tetrahydro derivatives) .
- Computational modeling : Predicts spectral profiles using DFT calculations to match experimental data .
Q. What strategies optimize cyclocondensation reactions for triazolopyrimidine cores?
- Solvent choice : Acetic acid promotes cyclization at reflux, while ethanol/water mixtures reduce byproducts .
- Catalysts : Piperidine derivatives enhance reaction efficiency but require safety precautions due to toxicity .
- Temperature control : Prolonged reflux (>3 hours) improves yield but risks decomposition; monitoring via TLC is critical .
Q. How do structural modifications impact biological activity in SAR studies?
- Ester hydrolysis : Basic hydrolysis converts methyl/ethyl esters to carboxylic acids, enhancing binding to viral polymerase interfaces (e.g., influenza PA-PB1 targets) .
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability, while bulky substituents (e.g., cycloheptyl) modulate CB2 receptor affinity .
Q. How can low yields in multi-step syntheses be addressed?
- Intermediate stabilization : Use protective groups (e.g., acetyl for amines) to prevent side reactions .
- Stepwise optimization : Adjust stoichiometry (e.g., 1.5 equivalents of diethyl ethoxymethylenemalonate) and isolate intermediates before proceeding .
- Microwave-assisted synthesis : Reduces reaction time and improves purity in cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
